Oral Absolute Bioavailability of Ziyuglycoside I vs. Ziyuglycoside II in Rat Model
In a direct head-to-head pharmacokinetic study, Ziyuglycoside I demonstrated an oral absolute bioavailability of 2.6% in rats, which is 43.5% lower than the 4.6% bioavailability measured for Ziyuglycoside II under identical experimental conditions [1]. The UPLC-MS/MS method used for simultaneous quantification of both compounds in rat plasma achieved a linear range of 2–2000 ng/mL (r > 0.99), with intra-day accuracy ranging from 87% to 110% and inter-day accuracy from 97% to 109% [1].
| Evidence Dimension | Oral absolute bioavailability |
|---|---|
| Target Compound Data | 2.6% |
| Comparator Or Baseline | Ziyuglycoside II: 4.6% |
| Quantified Difference | 43.5% lower (2.6% vs. 4.6%) |
| Conditions | Rat plasma, oral (intragastric) administration, UPLC-MS/MS quantification, 2–2000 ng/mL linear range |
Why This Matters
Lower oral bioavailability means Ziyuglycoside I may require formulation optimization or alternative administration routes for in vivo efficacy studies, a critical consideration when designing preclinical protocols.
- [1] Shen, X.; Wang, Z.; Li, W.; Mei, S.; Ma, S.; Wang, X.; Wen, C.; Chen, F.; Zheng, G. Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS. International Journal of Analytical Chemistry 2024, 2024, 7971021. View Source
